molecular formula C4H6F3NO B072965 2,2,2-Trifluoro-N,N-dimethylacetamide CAS No. 1547-87-1

2,2,2-Trifluoro-N,N-dimethylacetamide

Cat. No.: B072965
CAS No.: 1547-87-1
M. Wt: 141.09 g/mol
InChI Key: WXBWKMLIVXELSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoro-N,N-dimethylacetamide can be synthesized through the reaction of trifluoroacetic acid with N,N-dimethylamine under controlled conditions. The reaction typically requires an inert atmosphere and is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher efficiency and cost-effectiveness. The process includes purification steps such as distillation and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-N,N-dimethylacetamide is unique due to the presence of both the trifluoromethyl group and the dimethylamide group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in the synthesis of trifluoromethylated compounds and as a reagent in various chemical reactions .

Properties

IUPAC Name

2,2,2-trifluoro-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO/c1-8(2)3(9)4(5,6)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBWKMLIVXELSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325570
Record name 2,2,2-Trifluoro-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547-87-1
Record name 2,2,2-Trifluoro-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-N,N-dimethylacetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How does FDMA contribute to improved stability in lithium metal batteries?

A2: Research indicates that FDMA facilitates the formation of a stable solid electrolyte interphase (SEI) on the lithium metal electrode. [] The SEI layer is critical for protecting the lithium metal from further unwanted reactions with the electrolyte, preventing dendrite growth and enhancing overall battery stability. This protective effect is crucial for enabling longer cycle life and safer operation, especially in high-energy-density battery designs.

Q2: Beyond lithium metal batteries, are there other battery systems where FDMA shows promise?

A3: Yes, FDMA has also demonstrated potential in room-temperature sodium-sulfur (RT Na-S) batteries. [] In this application, FDMA, when used within a specific electrolyte formulation, helps to create a favorable "quasi-solid-phase" environment for sodium-sulfur conversion reactions. [] This controlled environment minimizes the undesirable shuttling of polysulfides, a major challenge in Na-S batteries, and significantly improves their reversibility and cycle life.

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